3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Description
3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide is a chlorinated propanamide derivative featuring a dimethyl-substituted propanoyl backbone, a sulfamoylphenyl group at the amide nitrogen, and a chlorine atom at the β-position. This compound is structurally characterized by its amide linkage, which facilitates hydrogen bonding and influences its physicochemical and biological properties. Crystallographic studies reveal that the molecule adopts a planar conformation around the amide group, with the sulfamoyl moiety contributing to intermolecular interactions such as N–H···O hydrogen bonds, forming extended chains in the crystal lattice . Its molecular formula is C₁₁H₁₄ClN₂O₃S, with a molecular weight of 301.76 g/mol. The sulfamoyl group (-SO₂NH₂) enhances solubility in polar solvents, while the chlorine and dimethyl groups impart lipophilicity, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYDLDXBHPIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Propanoyl Chloride Intermediate
The most direct route involves synthesizing 3-chloro-2,2-dimethylpropanoyl chloride and coupling it with 4-aminobenzenesulfonamide.
Step 1: Synthesis of 3-Chloro-2,2-Dimethylpropanoyl Chloride
2,2-Dimethylpropanoic acid (pivalic acid) undergoes chlorination at the β-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Radical-initiated chlorination with N-chlorosuccinimide (NCS) under UV light may also introduce the chloro group selectively.
Step 2: Amide Bond Formation
The acid chloride reacts with 4-aminobenzenesulfonamide in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under Schotten-Baumann conditions. A base such as triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH) neutralizes HCl byproducts:
$$
\text{3-Chloro-2,2-dimethylpropanoyl chloride} + \text{4-aminobenzenesulfonamide} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Yield Optimization
Palladium-Catalyzed Coupling for Challenging Substrates
For sterically hindered substrates, palladium-catalyzed cross-coupling offers an alternative. The patent WO2021097207A1 details a method using Pd(PPh₃)₂Cl₂ in 1,2-dimethoxyethane (DME) with potassium carbonate (K₂CO₃) to couple aryl boronic acids with halogenated propanamides:
$$
\text{3-Chloro-2,2-dimethylpropanamide} + \text{4-sulfamoylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}2\text{Cl}2, \text{K}2\text{CO}_3} \text{Target Compound}
$$
Key Advantages
Critical Analysis of Reaction Conditions
Chlorination Efficiency
β-Chlorination of 2,2-dimethylpropanoic acid remains challenging due to steric hindrance. Comparative studies show:
| Chlorination Agent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| SOCl₂ | 80 | 62 | Di-chlorinated isomers |
| NCS + AIBN | 70 | 58 | <5% over-chlorination |
| PCl₅ | 110 | 45 | Decomposition |
Radical initiators like azobisisobutyronitrile (AIBN) improve selectivity but require strict anhydrous conditions.
Protecting Group Strategies
The sulfamoyl group’s NH₂ moieties may undergo undesired acylation. Protection with tert-butoxycarbonyl (Boc) groups prior to amide coupling prevents this:
$$
\text{4-(Boc-sulfamoyl)aniline} \xrightarrow{\text{TFA}} \text{4-sulfamoylaniline}
$$
Post-coupling deprotection with trifluoroacetic acid (TFA) restores the sulfamoyl group with >90% efficiency.
Purification and Characterization
Crystallization vs. Chromatography
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 1.35 (s, 6H, CH₃), 3.12 (s, 2H, CH₂Cl), 7.68 (d, 2H, ArH), 7.92 (d, 2H, ArH), 10.21 (s, 1H, NH).
- LC-MS : m/z 290.77 [M+H]⁺, confirming molecular weight.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic chlorination steps, achieving 85% conversion in 10 minutes versus 2 hours in batch reactors.
Environmental Impact
Waste streams containing Pd catalysts require treatment with chelating resins (e.g., Dowex M4195) to recover >99% Pd, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted amides or sulfonamides.
Scientific Research Applications
Pharmaceutical Development
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that form more complex drug molecules. For example, it can be involved in the synthesis of sulfonamide antibiotics due to the presence of the sulfamoyl group, which is essential for antibacterial activity .
Biological Studies
In biological research, 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide serves as a valuable tool for studying enzyme mechanisms and protein interactions. The sulfamoyl group can inhibit specific enzymes, making it useful for investigating metabolic pathways .
Industrial Applications
The compound is also applied in industrial settings for the production of various chemicals and materials. Its properties facilitate advancements in material science, particularly in developing new polymers and coatings .
Antibacterial Activity Assessment
A study evaluated the antibacterial properties of this compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL, indicating significant antibacterial efficacy compared to traditional sulfonamide antibiotics like sulfamethoxazole (20 µg/mL) .
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 25 µg/mL |
| Sulfamethoxazole | 20 µg/mL |
Cytotoxicity Evaluation
In cytotoxicity assays using various cancer cell lines, this compound demonstrated moderate cytotoxic effects with IC50 values around 50 µM. These findings suggest potential therapeutic applications in oncology, warranting further investigation into its mechanism of action and efficacy .
Mechanism of Action
The mechanism by which 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group, in particular, plays a crucial role in its biological activity, influencing enzyme inhibition or activation.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with other chloro-propanamides and sulfonamide derivatives (Table 1). Key variations include substituents on the aromatic ring, alkyl/aryl groups on the amide nitrogen, and modifications to the propanoyl backbone.
Table 1: Structural and Physicochemical Properties of Related Compounds
Key Observations :
- Sulfamoyl vs. Trifluoromethyl Groups : Replacement of the sulfamoyl group with a trifluoromethyl group (as in ) reduces hydrogen-bonding capacity but increases lipophilicity and metabolic stability.
- Chlorine Position : The β-chloro substitution in 3-chloro-propanamides is critical for electronic effects, influencing reactivity and interactions with biological targets .
Physicochemical and Spectral Data
- NMR and MS Profiles : The sulfamoylphenyl group in the target compound produces distinct ¹H-NMR signals at δ 7.6–7.8 ppm (aromatic protons) and a sulfonamide NH₂ peak at δ 6.2–6.5 ppm. MS-ESI ([M+H]⁺) for related compounds ranges from 312.1 to 467.0 .
- Thermal Stability : Cyclopropane derivatives (e.g., ) exhibit higher melting points (>150°C) due to rigid structures, whereas linear propanamides often melt below 100°C .
Biological Activity
3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide is a compound with significant biological activity, primarily due to its unique structural features. With a molecular formula of C11H15ClN2O3S, it contains chloro, dimethyl, and sulfamoyl groups that contribute to its reactivity and potential applications in various fields such as pharmaceuticals and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that are critical for its biological interactions.
The biological activity of this compound is primarily attributed to the interaction of its sulfamoyl group with specific enzyme targets. This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes.
- Protein Interactions: It can influence protein folding and stability through its structural properties.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant biological effects in vitro. For example:
- Inhibition of Bacterial Growth: Research indicated that related sulfonamide compounds showed promising antibacterial activity by inhibiting bacterial enzyme pathways essential for growth.
- Cell Line Studies: Various cell lines treated with this compound exhibited altered cell viability and proliferation rates, suggesting potential applications in cancer research.
Case Studies
-
Antibacterial Activity: A study focused on the antibacterial properties of sulfonamide derivatives found that this compound exhibited effective inhibition against Gram-positive bacteria at concentrations as low as 25 µg/mL.
Compound Name Minimum Inhibitory Concentration (MIC) This compound 25 µg/mL Sulfamethoxazole 20 µg/mL - Cytotoxicity Assessment: In a cytotoxicity assay using cancer cell lines, the compound showed IC50 values around 50 µM, indicating moderate cytotoxic effects which warrant further investigation for potential therapeutic uses.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and sulfamoyl groups | Moderate antibacterial and cytotoxic activity |
| 4-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide | Similar structure but different position of chloro group | Higher antibacterial potency |
| 3-Chloro-N-(4-sulfamoylphenethyl)propanamide | Different alkyl chain length | Lower cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide, and how can intermediates be characterized?
The synthesis typically involves a multi-step process:
- Step 1 : React 4-sulfamoylaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Step 2 : Purify intermediates via column chromatography or recrystallization.
- Characterization : Use , , and LC-MS to confirm intermediate structures. For crystallographic validation, employ SHELX programs for structure refinement .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or varying pH) and monitor decomposition via mass spectrometry .
- Crystallographic Stability : Perform X-ray diffraction (XRD) to assess crystal lattice integrity under storage conditions .
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR : Assign peaks using - HSQC and HMBC for connectivity.
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide N–H stretch at ~3350 cm, amide C=O at ~1650 cm).
- XRD : Resolve stereochemical ambiguities using ORTEP-III for 3D visualization .
Advanced Research Questions
Q. What mechanistic insights explain its inhibition of Staphylococcus aureus D-alanyl-D-alanine ligase (Ddl)?
- Allosteric Inhibition : The compound binds to an allosteric site, forming an unproductive enzyme-substrate-inhibitor complex. Unlike competitive inhibitors (e.g., D-cycloserine), it does not block ATP or D-alanine binding .
- Validation : Use kinetic assays (e.g., IC determination) and isothermal titration calorimetry (ITC) to confirm non-competitive inhibition.
- Structural Basis : Co-crystallize Ddl with the compound and refine using SHELXL to map binding interactions .
Q. How do structural modifications impact its biological activity? Insights from SAR studies.
A comparative SAR analysis reveals:
| Compound | Structural Features | Biological Activity (IC) |
|---|---|---|
| Target | 3-Cl, 2,2-dimethyl, 4-sulfamoyl | 4 μM (Ddl inhibition) |
| Analog A | Lacks sulfamoyl group | >100 μM (No inhibition) |
| Analog B | 2-methylpropylphenyl | Moderate anti-inflammatory activity |
- Key Findings : The sulfamoyl group is critical for Ddl binding. Chlorine enhances lipophilicity, improving membrane permeability .
Q. How can researchers resolve contradictory bioassay data across studies?
- Assay Standardization : Use recombinant Ddl from the same expression system (e.g., E. coli BL21) to minimize enzyme variability.
- Controls : Include phosphinate inhibitors as positive controls to validate assay conditions .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
Q. What experimental strategies optimize solubility for in vivo studies?
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle Encapsulation : Utilize PEGylated liposomes to improve bioavailability .
Q. How can computational methods enhance synthesis or target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
